3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
CAS No.: 1250993-43-1
Cat. No.: VC3082972
Molecular Formula: C12H19NO4
Molecular Weight: 241.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1250993-43-1 |
|---|---|
| Molecular Formula | C12H19NO4 |
| Molecular Weight | 241.28 g/mol |
| IUPAC Name | 3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-1-carboxylic acid |
| Standard InChI | InChI=1S/C12H19NO4/c1-11(2,3)17-10(16)13-6-8-4-5-12(8,7-13)9(14)15/h8H,4-7H2,1-3H3,(H,14,15) |
| Standard InChI Key | HFZDQTVYEXMISZ-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CCC2(C1)C(=O)O |
Introduction
Physical and Chemical Properties
Molecular Structure and Identification
The molecular details of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid include:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2138150-20-4 | |
| Molecular Formula | C12H19NO4 | |
| Molecular Weight | 241.28 g/mol | |
| Stereochemistry | rel-(1R,5R) | |
| Minimum Purity | 97% |
The compound's structure involves a bicyclic framework with a nitrogen atom incorporated into one of the rings, creating the azabicyclo[3.2.0]heptane core. The tert-butoxycarbonyl group is attached to the nitrogen atom, while the carboxylic acid function is positioned at carbon-1 of the bicyclic system .
Chemical Properties and Reactivity
The reactivity of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid is largely determined by its functional groups:
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The carboxylic acid group can participate in typical reactions including esterification, amide formation, and reduction to the corresponding alcohol.
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The tert-butoxycarbonyl (Boc) protecting group is stable under basic and nucleophilic conditions but can be selectively removed under acidic conditions, revealing the free amine for further functionalization.
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The azabicyclic core provides a rigid, three-dimensional scaffold that influences the spatial orientation of the functional groups, potentially affecting interactions with biological targets.
The compound's conformational constraints, imposed by its bicyclic structure, can significantly influence its chemical behavior and potential biological activity profiles when compared to more flexible analogues.
Synthesis and Preparation Methods
Related Synthetic Methodologies
Insight into potential synthetic approaches for 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid can be gleaned from the synthesis of related bicyclic compounds. For instance, research on bicyclo[1.1.1]pentane derivatives demonstrates the use of flow photochemical methods for constructing bicyclic cores, which might be adaptable to azabicyclic systems with appropriate modifications .
In one documented approach for related compounds, bicyclo[1.1.1]pentane-1,3-dicarboxylic acid was obtained through a haloform reaction of a diketone intermediate. This was followed by various transformations to create diverse building blocks including alcohols, acids, amines, and amino acids for medicinal chemistry applications .
Analytical Characterization
Structural Elucidation Techniques
Confirmation of the structure of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid typically employs multiple complementary analytical techniques:
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Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon and hydrogen framework, with characteristic signals for the tert-butyl group, azabicyclic core, and carboxylic acid function.
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Mass Spectrometry offers confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.
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Infrared (IR) Spectroscopy helps identify key functional groups, particularly the carboxylic acid (typically showing absorption around 1700-1725 cm⁻¹) and the carbamate functionality of the Boc group (typically showing absorption around 1690-1710 cm⁻¹).
Applications in Chemical Research
Medicinal Chemistry Applications
3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid has particular significance in medicinal chemistry for several reasons:
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The compound serves as a valuable building block for the construction of more complex molecules with potential biological activities.
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The azabicyclic core provides a rigid, three-dimensional scaffold that can be used to design compounds with specific spatial arrangements of functional groups, which is crucial for molecular recognition by biological targets.
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The protected amine functionality, combined with the carboxylic acid group, allows for selective modifications to create diverse chemical libraries for drug discovery programs.
Synthetic Utility
As an intermediate in organic synthesis, 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid offers several advantages:
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The Boc protecting group allows for selective manipulations of other functional groups while keeping the amine protected.
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The carboxylic acid group provides a handle for various transformations, including coupling reactions to form amides or esters.
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The rigid bicyclic structure offers predictable spatial orientation of substituents, which can be beneficial for designing compounds with specific conformational requirements.
Related bicyclic compounds have been employed in gram-scale transformations to obtain various building blocks—including alcohols, acids, amines, trifluoroborates, and amino acids—for medicinal chemistry applications .
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid demonstrate the versatility of the azabicyclic scaffold:
| Compound | Key Structural Difference | Reference |
|---|---|---|
| 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.0]heptane-6-carboxylic acid | Carboxylic acid at position 6 instead of position 1 | |
| (1R,5S)-3-[(tert-butoxy)carbonyl]-5-(methoxycarbonyl)-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | Additional methoxycarbonyl group at position 5 | |
| 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.2.1]octane-8-carboxylic acid | Larger ring system with a [3.2.1] bicyclic structure |
These structural variations affect physicochemical properties, reactivity patterns, and potential biological activities, highlighting the importance of subtle structural modifications in medicinal chemistry research.
Functional Group Modifications
The versatility of the azabicyclic scaffold is further demonstrated by various functional group modifications that can be introduced to the basic structure:
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Esterification of the carboxylic acid group to produce compounds with altered lipophilicity and membrane permeability characteristics.
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Amide formation through reaction with various amines to create compounds with potential hydrogen bonding capabilities.
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Reduction of the carboxylic acid to the corresponding alcohol, providing opportunities for further derivatization.
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